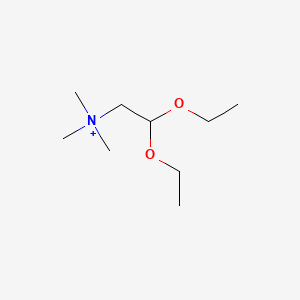
Ethanaminium, 2,2-diethoxy-N,N,N-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanaminium, 2,2-diethoxy-N,N,N-trimethyl- is a chemical compound with the molecular formula C8H19NO2 It is known for its unique structure, which includes two ethoxy groups and a trimethylammonium group attached to an ethanaminium backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethanaminium, 2,2-diethoxy-N,N,N-trimethyl- typically involves the reaction of dimethylamine with ethyl chloroformate, followed by the addition of trimethylamine. The reaction conditions often require a controlled temperature environment and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of ethanaminium, 2,2-diethoxy-N,N,N-trimethyl- may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanaminium, 2,2-diethoxy-N,N,N-trimethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Ethanaminium, 2,2-diethoxy-N,N,N-trimethyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: This compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: It is used in the production of surfactants and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of ethanaminium, 2,2-diethoxy-N,N,N-trimethyl- involves its interaction with molecular targets such as cell membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can interact with proteins, potentially altering their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanaminium, 2,2-dimethoxy-N,N-dimethyl-: This compound has similar structural features but with dimethoxy groups instead of diethoxy groups.
N,N,N-Trimethyl-2-(phosphonooxy)ethanaminium: This compound contains a phosphonooxy group, making it distinct in its chemical behavior and applications.
Uniqueness
Ethanaminium, 2,2-diethoxy-N,N,N-trimethyl- is unique due to its specific combination of ethoxy and trimethylammonium groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its amphiphilic nature make it a versatile compound in scientific research.
Propriétés
Numéro CAS |
39638-47-6 |
|---|---|
Formule moléculaire |
C9H22NO2+ |
Poids moléculaire |
176.28 g/mol |
Nom IUPAC |
2,2-diethoxyethyl(trimethyl)azanium |
InChI |
InChI=1S/C9H22NO2/c1-6-11-9(12-7-2)8-10(3,4)5/h9H,6-8H2,1-5H3/q+1 |
Clé InChI |
FZTPQGDNPICRDP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C[N+](C)(C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetamide](/img/structure/B14680758.png)
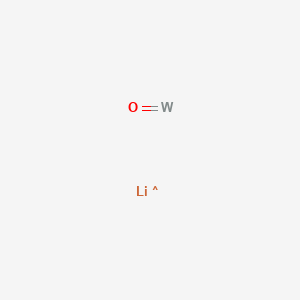
![Benzo[c]thiophen-1(3H)-one, 3-(3-oxobenzo[c]thien-1(3H)-ylidene)-](/img/structure/B14680771.png)

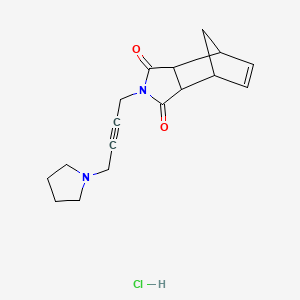
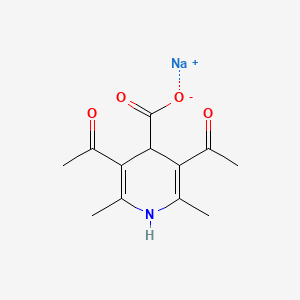
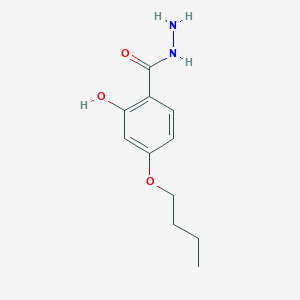

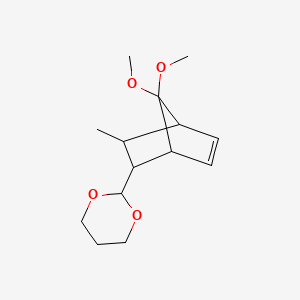
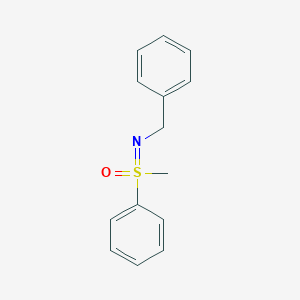
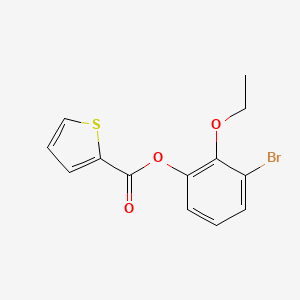
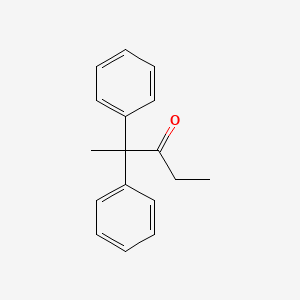
![Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-3-methylcyclohexanecarboxylate](/img/structure/B14680842.png)
![1-Bromo-4-[(4-bromophenyl)tellanyl]benzene](/img/structure/B14680848.png)
